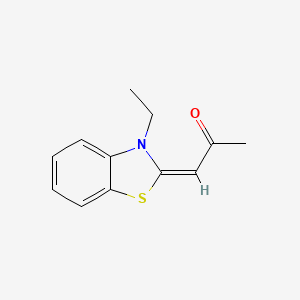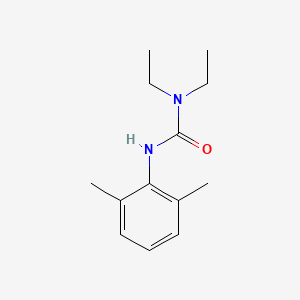![molecular formula C30H44O B11956614 1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
1-[1,1'-Biphenyl]-4-yl-1-octadecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,1’-Biphenyl]-4-yl-1-octadecanone is an organic compound that features a biphenyl group attached to an octadecanone chain. This compound is part of the broader class of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The biphenyl structure consists of two connected benzene rings, which provide a stable and versatile framework for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone typically involves the coupling of a biphenyl derivative with an octadecanone precursor. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-1-octadecanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups onto the biphenyl rings.
Applications De Recherche Scientifique
1-[1,1’-Biphenyl]-4-yl-1-octadecanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The octadecanone chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative without the octadecanone chain.
4-Phenylbutyrophenone: A compound with a similar biphenyl structure but a shorter aliphatic chain.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid functional group.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-1-octadecanone is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This uniqueness makes it a valuable compound for applications requiring specific interactions with biological membranes or hydrophobic environments.
Propriétés
Formule moléculaire |
C30H44O |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)octadecan-1-one |
InChI |
InChI=1S/C30H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(31)29-25-23-28(24-26-29)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3 |
Clé InChI |
MQMXWCNYHQFBRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


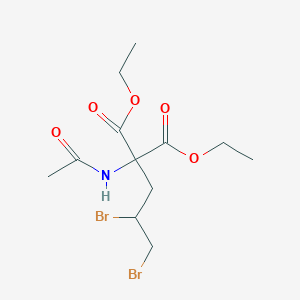

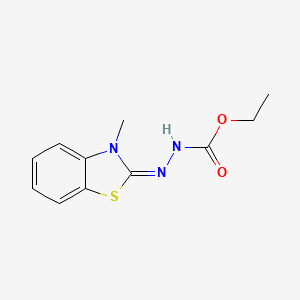
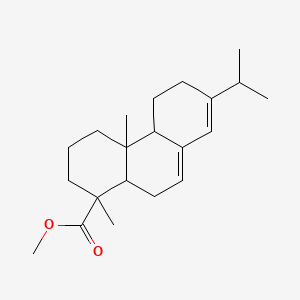
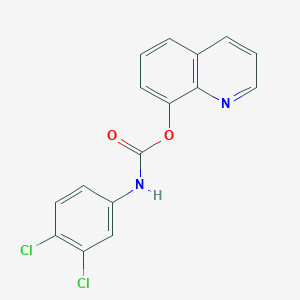



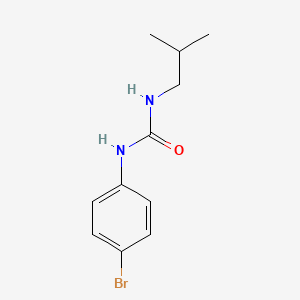
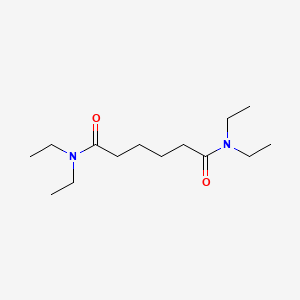

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
